molecular formula C10H6F14O3 B12082888 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate

Cat. No.: B12082888
M. Wt: 440.13 g/mol
InChI Key: GQEHFXLWAOCOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties, including high thermal stability, low surface energy, and resistance to solvents and chemicals. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of 1H,1H,2H,2H-Perfluorohexanol with 2,2,3,3,3-pentafluoropropyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form 1H,1H,2H,2H-Perfluorohexanol and 2,2,3,3,3-pentafluoropropanol.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Reduction: Under specific conditions, it can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions

    Substitution: Nucleophiles such as amines or thiols

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)

Major Products

    Hydrolysis: 1H,1H,2H,2H-Perfluorohexanol and 2,2,3,3,3-pentafluoropropanol

    Substitution: Various substituted carbonates depending on the nucleophile used

    Reduction: Corresponding alcohols

Scientific Research Applications

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a protective group for alcohols.

    Biology: Employed in the development of fluorinated surfactants and emulsifiers for biological assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Industry: Utilized in the production of coatings, lubricants, and sealants due to its resistance to chemicals and thermal stability.

Mechanism of Action

The compound exerts its effects primarily through its fluorinated carbonate group, which imparts unique properties such as low surface energy and high thermal stability. The molecular targets and pathways involved depend on the specific application. For instance, in drug delivery, it interacts with biological membranes to enhance the delivery of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 1H,1H,2H,2H-Perfluorooctyl iodide
  • 1H,1H,2H,2H-Perfluorodecyl acrylate
  • 1H,1H,2H,2H-Perfluorooctanol

Uniqueness

Compared to similar compounds, 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate offers a unique combination of properties, including a balance of hydrophobicity and reactivity, making it suitable for a broader range of applications. Its specific structure allows for more controlled reactivity and better performance in specialized applications such as advanced coatings and drug delivery systems.

Properties

Molecular Formula

C10H6F14O3

Molecular Weight

440.13 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate

InChI

InChI=1S/C10H6F14O3/c11-5(12,7(15,16)8(17,18)10(22,23)24)1-2-26-4(25)27-3-6(13,14)9(19,20)21/h1-3H2

InChI Key

GQEHFXLWAOCOCA-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCC(C(F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.